
2-(Cyclopentylideneamino)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylideneamino)guanidine, also known as N’'-(cyclopentylideneamino)guanidine, is a compound with the CAS Number: 4364-76-5 and a molecular weight of 140.19 .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylideneamino)guanidine is represented by the linear formula C6H12N4 . Guanidines are well known as strong organic bases . They have the highest basicity compared with compounds having nitrogen atoms like amines, diamines, pyridines, and amidines .Chemical Reactions Analysis
Guanidines, including 2-(Cyclopentylideneamino)guanidine, can act as nucleophilic catalysts . They are often used in various mechanistic aspects of guanidine-catalyzed reactions .Physical And Chemical Properties Analysis
2-(Cyclopentylideneamino)guanidine is a solid substance . It has a molecular weight of 140.19 and a linear formula of C6H12N4 .Aplicaciones Científicas De Investigación
DNA Minor Groove Binders:
- Guanidines can interact with DNA through hydrogen bonding, making them valuable for drug design. As minor groove binders, they influence gene expression and can be used in cancer therapy or antimicrobial agents .
- Guanidines play a crucial role in kinase inhibition. By targeting kinases involved in cell signaling pathways, they regulate cellular processes and have potential applications in cancer treatment .
- Guanidines can modulate neurotransmitter receptors. As α2-adrenergic receptor antagonists, they impact neurotransmission and may find use in treating anxiety, depression, or hypertension .
Organocatalysis and Superbases
- Bicyclic guanidine-containing compounds, including 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, exhibit superbasic properties. These compounds are essential in organocatalysis, where they facilitate chemical reactions .
Natural Products and Biosynthesis
- Cyclic guanidines, such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, occur in natural products. Their biosynthesis pathways and potential medicinal applications are areas of active research .
Terpenes and Alkaloids
- Guanidine-bearing terpenes and alkaloids are found in various natural sources. Their isolation, structural elucidation, and biological activities continue to intrigue researchers .
Synthesis of Guanidines and Some of Their Biological Applications The Chemistry and Biology of Guanidine Natural Products Exposure to benzylamine (0.5 equiv.) stereospecifically opens aziridine 151 followed by reaction with another molecule of 151 to generate triamine 152. N-Deprotection and treatment of 152 with dimethyl trithiocarbonate, followed by methylation and heating, generate the desired bicyclic guanidines 153 (Scheme 51).
Safety and Hazards
Propiedades
IUPAC Name |
2-(cyclopentylideneamino)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-6(8)10-9-5-3-1-2-4-5/h1-4H2,(H4,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOMZQCDDKGTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C(N)N)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylideneamino)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

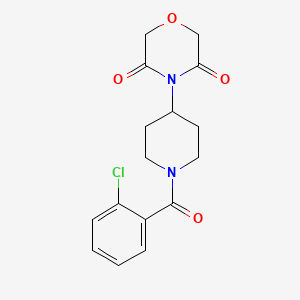
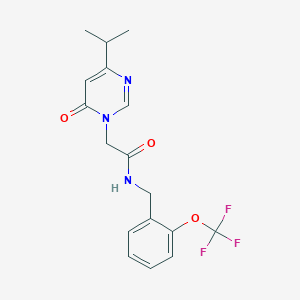

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2675029.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)
![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)
![3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2675032.png)
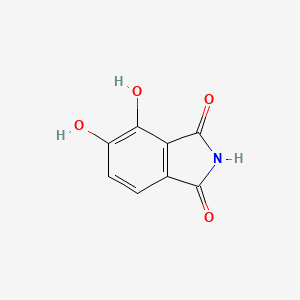

![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)
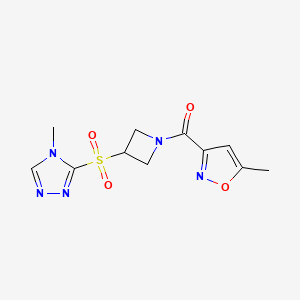
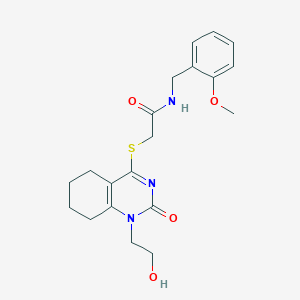
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)